molecular formula C9H12N2O2 B2640234 Ethyl 2-(3-aminopyridin-2-YL)acetate CAS No. 295327-27-4

Ethyl 2-(3-aminopyridin-2-YL)acetate

Cat. No.: B2640234
CAS No.: 295327-27-4
M. Wt: 180.207
InChI Key: RVLUPVJZCRIMAY-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminopyridin-2-yl)acetate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-aminopyridin-2-yl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of 3-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-aminopyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction produces amine derivatives .

Scientific Research Applications

Ethyl 2-(3-aminopyridin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(pyridin-2-yl)acetate
  • Ethyl 2-(4-aminopyridin-2-yl)acetate
  • Ethyl 2-(3-aminopyridin-4-yl)acetate

Uniqueness

Ethyl 2-(3-aminopyridin-2-yl)acetate is unique due to the position of the amino group on the pyridine ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs .

Properties

IUPAC Name

ethyl 2-(3-aminopyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)6-8-7(10)4-3-5-11-8/h3-5H,2,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLUPVJZCRIMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under an atmosphere of nitrogen, Pd/C (10%, 1.36 g) was added to a round bottom flask. Ethyl 2-(3-nitro-pyridin-2-yl)-acetate (8.6 g, 0.41 mol) was dissolved in ethanol (200 mL) and added to the reaction vessel. The reaction was placed under an atmosphere of hydrogen and stirred at room temperature for 30 min. The reaction was filtered through celite, and the filtrate was concentrated in vacuo to afford the title compound as a tan solid (6.94 g, 94% yield).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.36 g
Type
catalyst
Reaction Step Two
Yield
94%

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